molecular formula C19H15N3O5 B4327186 4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

Cat. No.: B4327186
M. Wt: 365.3 g/mol
InChI Key: NDQILVCMOKNEJG-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 3-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the desired pyranopyrazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
  • 4-(3-methoxyphenyl)-3-(3-chlorophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl rings can lead to unique interactions and properties compared to other similar compounds.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-26-14-7-3-4-11(9-14)15-10-16(23)27-19-17(15)18(20-21-19)12-5-2-6-13(8-12)22(24)25/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQILVCMOKNEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 2
4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 3
4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 4
4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 5
4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 6
4-(3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

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